molecular formula C9H13ClF3NO2 B13493861 rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride

rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride

Cat. No.: B13493861
M. Wt: 259.65 g/mol
InChI Key: OGYBSAGICCBFQK-CLFDHOPQSA-N
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Description

This compound is a chiral bicyclic amine featuring a trifluoromethyl group, a methyl carboxylate ester, and a hydrochloride counterion. Its stereochemistry (1R,5R,6S) and rigid bicyclo[3.2.0]heptane scaffold make it a valuable building block in pharmaceutical synthesis, particularly for modulating pharmacokinetic properties such as metabolic stability and lipophilicity .

Properties

Molecular Formula

C9H13ClF3NO2

Molecular Weight

259.65 g/mol

IUPAC Name

methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate;hydrochloride

InChI

InChI=1S/C9H12F3NO2.ClH/c1-15-7(14)8-2-5(9(10,11)12)6(8)3-13-4-8;/h5-6,13H,2-4H2,1H3;1H/t5-,6+,8-;/m0./s1

InChI Key

OGYBSAGICCBFQK-CLFDHOPQSA-N

Isomeric SMILES

COC(=O)[C@]12C[C@@H]([C@H]1CNC2)C(F)(F)F.Cl

Canonical SMILES

COC(=O)C12CC(C1CNC2)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to introduce the trifluoromethyl group and other substituents.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis using continuous flow reactors or other scalable techniques. The use of photochemistry, such as [2 + 2] cycloaddition, can also be employed to access new building blocks and facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure or the trifluoromethyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and pressures to maintain the integrity of the bicyclic structure .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

Rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The bicyclic structure provides conformational rigidity, which can influence binding affinity and selectivity for specific receptors or enzymes .

Comparison with Similar Compounds

Key Structural Differences

The following table summarizes critical distinctions between the target compound and analogs from the evidence:

Compound Name (CAS Number) Molecular Formula Molecular Weight Substituents/Features Key Differences vs. Target Compound
Target compound (CAS not explicitly stated) C₁₀H₁₃ClF₃NO₂ (inferred) ~295.67 g/mol - 3-azabicyclo[3.2.0]heptane
- Trifluoromethyl
- Methyl carboxylate
- HCl salt
Reference compound
(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane trifluoroacetate (1:2) (CAS 2007915-98-0) C₁₀H₁₂F₆N₂O₄ 338.21 g/mol - 3,6-Diazabicyclo[3.2.0]heptane
- Methyl group
- Trifluoroacetate counterion
Additional nitrogen atom; different counterion
ethyl rac-(1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylate HCl (CAS 1373253-19-0) C₈H₁₄ClNO₂ 191.66 g/mol - Bicyclo[3.1.0]hexane
- Ethyl carboxylate
- HCl salt
Smaller ring system; ethyl ester vs. methyl ester
rac-methyl (1R,3S,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate HCl (CAS 2580100-38-3) C₉H₁₅ClN₂O₂ 218.68 g/mol - Amino group
- Methyl carboxylate
- HCl salt
Amino substituent instead of trifluoromethyl
rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane HCl (CAS 2137895-62-4) C₅H₁₀ClNO 135.59 g/mol - 2-Oxa-6-azabicyclo[3.2.0]heptane
- HCl salt
Oxygen atom in ring; fewer substituents

Functional and Pharmacological Implications

Trifluoromethyl Group: The presence of CF₃ in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., the amino-substituted compound in ). This is critical for improving blood-brain barrier penetration in CNS-targeted drugs.

The 3,6-diazabicyclo[3.2.0]heptane analog () introduces an additional nitrogen, increasing hydrogen-bonding capacity but reducing metabolic stability due to higher polarity.

Counterion Effects : The hydrochloride salt in the target compound improves aqueous solubility compared to trifluoroacetate salts (), which may precipitate under physiological conditions.

Biological Activity

Rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride is a bicyclic organic compound notable for its distinctive trifluoromethyl group and azabicyclo structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which arise from its unique molecular characteristics.

  • Molecular Formula : C9H13ClF3NO2
  • Molecular Weight : Approximately 239.66 g/mol
  • Structure : The bicyclic framework includes a nitrogen atom, enhancing its interaction with biological targets.

Biological Activity

The biological activity of this compound is primarily attributed to its lipophilicity and ability to penetrate cell membranes, allowing it to interact with various intracellular targets such as enzymes and receptors.

  • Enhanced Lipophilicity : The trifluoromethyl group increases the compound's lipophilicity, facilitating better membrane penetration and interaction with lipid bilayers.
  • Target Interaction : It shows binding affinity for specific enzymes and receptors, influencing various metabolic pathways.

Research Findings

Recent studies have demonstrated the compound's potential in modulating biological responses through enzyme inhibition or receptor modulation. Notable findings include:

  • Enzyme Interaction Studies : Research indicates that the trifluoromethyl substitution significantly enhances binding affinity for certain enzymes involved in metabolic processes.
  • Pharmacological Applications : The compound has been explored for its potential therapeutic effects in treating conditions related to enzyme dysfunction.

Case Studies

Several studies have highlighted the compound's effectiveness:

  • In Vitro Studies : A study demonstrated that this compound inhibited specific enzymatic pathways linked to metabolic disorders.
  • Animal Models : In preclinical trials, the compound showed promise in modulating physiological responses in animal models of disease, indicating potential for further development in therapeutic applications.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is essential.

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC9H13ClF3NO2Trifluoromethyl group enhances lipophilicityModulates enzyme activity
Rac-(1R,5S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptaneC9H12F3NVariation in stereochemistryDifferent pharmacological properties
Rac-benzyl (1R,5R,6S)-6-hydroxy-6-(trifluoromethyl)-2-azabicyclo[3.2.0]heptaneC15H16F3NO3Hydroxyl group additionPotentially different biological effects

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